molecular formula C9H16 B14726672 Bicyclo[6.1.0]nonane CAS No. 286-60-2

Bicyclo[6.1.0]nonane

Cat. No.: B14726672
CAS No.: 286-60-2
M. Wt: 124.22 g/mol
InChI Key: FYECUAIUGWFPJF-UHFFFAOYSA-N
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Description

Bicyclo[610]nonane is a bicyclic hydrocarbon with the molecular formula C₉H₁₆ It is characterized by a unique structure where two rings share a common carbon atom, forming a rigid and strained system

Preparation Methods

Synthetic Routes and Reaction Conditions

Bicyclo[6.1.0]nonane can be synthesized through several methods. One common approach involves the cyclization of suitable precursors under specific conditions. For instance, the reaction of 1,5-cyclooctadiene with a suitable reagent can lead to the formation of this compound. The reaction conditions typically involve the use of a catalyst and controlled temperature to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The specific methods and conditions can vary depending on the desired scale and application of the compound .

Chemical Reactions Analysis

Types of Reactions

Bicyclo[6.1.0]nonane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alkanes or alcohols .

Scientific Research Applications

Bicyclo[6.1.0]nonane has several applications in scientific research:

Mechanism of Action

The mechanism by which bicyclo[6.1.0]nonane exerts its effects depends on its specific application. In bioorthogonal chemistry, for example, the compound undergoes strain-promoted azide-alkyne cycloaddition reactions, which are highly selective and efficient. This reaction involves the interaction of the strained alkyne in this compound with an azide group, forming a stable triazole product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bicyclo[6.1.0]nonane is unique due to its specific ring strain and structural properties, which make it particularly useful in bioorthogonal chemistry and as a model compound for studying reaction mechanisms. Its strained structure allows for highly selective reactions that are not easily achievable with other compounds .

Properties

CAS No.

286-60-2

Molecular Formula

C9H16

Molecular Weight

124.22 g/mol

IUPAC Name

bicyclo[6.1.0]nonane

InChI

InChI=1S/C9H16/c1-2-4-6-9-7-8(9)5-3-1/h8-9H,1-7H2

InChI Key

FYECUAIUGWFPJF-UHFFFAOYSA-N

Canonical SMILES

C1CCCC2CC2CC1

Origin of Product

United States

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